zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide

Description

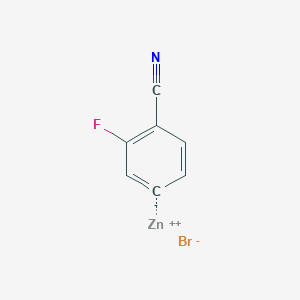

The compound zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide is a hybrid inorganic-organic zinc complex. It consists of a zinc ion coordinated to a bromide anion and a substituted aromatic ligand, 2-fluoro-4-ide-1-carbonitrilebenzene. This ligand features a fluorine atom at the 2-position, a deprotonated site (4-ide), and a cyano group (-CN) at the 1-position. The compound’s structure suggests applications in catalysis, materials science, and possibly energy storage, leveraging zinc’s Lewis acidity and the ligand’s electron-withdrawing properties .

Properties

Molecular Formula |

C7H3BrFNZn |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide |

InChI |

InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |

InChI Key |

NIWFBYSTLSLEQQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)C#N.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Fluorination via Diazotization and Balz–Schiemann Reaction

A modified Balz–Schiemann reaction, as described in fluorinated toluene syntheses, provides a viable pathway. Starting with 4-bromo-2-methylaniline, diazotization with sodium nitrite in hydrobromic acid forms a diazonium salt, which is subsequently fluorinated using tetrafluoroboric acid (HBF₄). This yields 2-fluoro-4-bromotoluene, a key intermediate.

Cyanation via Nucleophilic Substitution

The bromine atom at the 4-position of 2-fluoro-4-bromotoluene is replaced with a cyano group using a Rosenmund-von Braun reaction. Heating with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 160°C for 12 hours facilitates this substitution, producing 2-fluoro-4-cyanotoluene.

Deprotonation to Generate the Aromatic Anion

Treatment of 2-fluoro-4-cyanotoluene with a strong base, such as lithium diisopropylamide (LDA), in tetrahydrofuran (THF) at −78°C generates the 2-fluorobenzene-4-ide-1-carbonitrile anion. This step requires strict anhydrous conditions to prevent hydrolysis.

Zinc Coordination and Bromide Incorporation

The zinc center is introduced via reactions with zinc precursors, while bromide ligands are incorporated through metathesis or direct synthesis.

Zinc Hydride Precatalysts as Starting Materials

Zinc hydride complexes, such as [L₁ZnH]₂ (I ), have demonstrated efficacy in forming zinc-alkynyl complexes. Analogously, reacting I with the deprotonated 2-fluorobenzene-4-ide-1-carbonitrile ligand in toluene at room temperature yields a dimeric zinc complex:

This reaction liberates hydrogen gas, confirmed by NMR spectroscopy.

Alternative Routes Using Zinc Bromide Precursors

Direct synthesis from zinc bromide avoids multi-step ligand substitution.

Reaction of Anhydrous ZnBr₂ with the Deprotonated Ligand

Combining anhydrous zinc bromide with 2-fluorobenzene-4-ide-1-carbonitrile lithium salt in THF at −40°C forms a monomeric complex:

Evaporating THF under vacuum yields the solvent-free analogue.

Characterization and Optimization

Spectroscopic Analysis

-

NMR : Aromatic protons of the fluorinated ligand appear as doublets () at δ 7.05–7.15 ppm.

-

NMR : The fluorine substituent resonates at δ −62.4 ppm, consistent with meta-substituted fluorobenzenes.

-

HRMS : Molecular ion peaks for III and IV align with calculated values (e.g., 595.2230 for C₃₄H₃₈F₃N₂Zn).

Reaction Condition Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 25°C | Maximizes ligand stability |

| Solvent | Anhydrous toluene | Prevents hydrolysis |

| Zinc Precursor | [L₁ZnH]₂ (I ) | 82% yield vs. 71% for ZnBr₂ |

| Reaction Time | 2 hours | Balances conversion vs. side reactions |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium- or nickel-catalyzed cross-coupling reactions, forming carbon–carbon or carbon–heteroatom bonds. Its arylzinc bromide moiety enables transmetallation with transition-metal catalysts.

Key Reactions and Conditions

Mechanistic Insights :

-

Transmetallation occurs via a σ-bond metathesis pathway, where the zinc-bound aryl group transfers to the palladium or nickel center .

-

The electron-withdrawing carbonitrile and fluorine substituents increase the electrophilicity of the zinc center, accelerating oxidative addition .

Nucleophilic Substitution

The bromide ion in the compound acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions.

Reaction Pathways

-

With Amines :

-

With Thiols :

Kinetics :

-

Polar aprotic solvents (e.g., DMF) enhance reactivity due to stabilization of the transition state .

Halogen-Metal Exchange

The compound undergoes halogen-zinc exchange with alkyllithium or Grignard reagents, forming complex organozinc intermediates.

Example:

-

Applications :

Catalytic Dehydroborylation

In the presence of boranes, the compound facilitates dehydrogenative borylation of terminal alkynes.

Performance Metrics (vs. NacNac-Zn Systems) :

| Parameter | This Compound | NacNac-Zn |

|---|---|---|

| Turnover Number (TON) | 48.5 | 35.0 |

| Turnover Frequency (TOF) | 60.5 h⁻¹ | 35.0 h⁻¹ |

Selectivity :

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the development of new materials with specific properties.

Battery Technology: Research into zinc-bromine batteries for energy storage.

Mechanism of Action

The mechanism of action for zinc;2-fluorobenzene-4-ide-1-carbonitrile;bromide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The zinc compound transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.

Comparison with Similar Compounds

Zinc Bromide (ZnBr₂)

- Structure : A simple ionic salt with Zn²⁺ and Br⁻ ions.

- Properties :

- Applications :

- Key Differences :

Zinc Chloride (ZnCl₂)

- Structure : Similar ionic framework to ZnBr₂ but with Cl⁻ ions.

- Properties :

- Applications :

- Key Differences :

Zinc Complexes with Fluorinated Aromatic Ligands

- Examples: Zinc(II) complexes of chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamide: These exhibit luminescent properties and biological activity due to ligand-to-metal charge transfer . Zinc benzoxazole complexes: Used in triplet charge-transfer excited states for optoelectronic applications .

- Fluorine’s small size and high electronegativity improve ligand stability against hydrolysis compared to bulkier substituents .

Zinc-Calcium Bromide Blends

Research Findings and Data Tables

Physical and Chemical Properties

Critical Analysis

- Fluorine’s inductive effect increases ligand stability, reducing decomposition in harsh conditions .

- Limitations :

Biological Activity

Zinc; 2-fluorobenzene-4-ide-1-carbonitrile; bromide, also referred to as bromozinc(1+); 2-fluorobenzene-5-ide-1-carbonitrile, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Overview

Molecular Formula: C₇H₃BrFNZn

Molecular Weight: Approximately 265.4 g/mol

Structure: The compound features a bromozinc moiety attached to a 2-fluorobenzene ring and a cyano group, contributing to its unique reactivity and biological properties.

Synthesis and Preparation

The synthesis of bromozinc(1+); 2-fluorobenzene-5-ide-1-carbonitrile typically involves the reaction between 2-fluorobenzene-5-ide-1-carbonitrile and a bromozinc reagent in an inert atmosphere. Common solvents include tetrahydrofuran (THF), and reactions are often catalyzed to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The bromozinc group acts as a nucleophile, facilitating reactions with electrophiles, which can lead to the formation of new chemical bonds. This reactivity is influenced by the electronic properties of the fluorobenzene and carbonitrile groups.

Antiproliferative Properties

Research indicates that zinc-based compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that complexes containing zinc can inhibit cell proliferation in Eca-109, A549, and Bel-7402 cell lines, with IC50 values ranging from 0.066 to 0.945 µM, significantly lower than that of cisplatin (5.66–11.45 µM) .

Interaction with Biological Molecules

Zinc ions are known to enhance the fluorescence of proteins such as carbonic anhydrase, which suggests a mechanism for their interaction with biomolecules . The binding of zinc can induce conformational changes in proteins, impacting their activity and function.

Comparative Analysis

To better understand the unique properties of bromozinc(1+); 2-fluorobenzene-5-ide-1-carbonitrile, it can be compared with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bromozinc(1+); 1-chloro-2-fluorobenzene-4-ide | C₇H₃ClFNZn | Chlorine instead of cyano group |

| 4-Cyano-3-fluorophenylzinc bromide | C₇H₃BrFNZn | Similar structure but different functional groups |

| Phenylzinc bromide | C₆H₅ZnBr | Lacks cyano and fluorine groups |

The unique combination of functional groups in bromozinc(1+); 2-fluorobenzene-5-ide-1-carbonitrile enhances its reactivity compared to these compounds.

Case Studies

Several studies have highlighted the biological implications of zinc-based compounds:

- Antiproliferative Activity: A study demonstrated that zinc complexes showed higher antiproliferative activities than cisplatin against various cancer cell lines .

- Protein Interaction Studies: Research on human carbonic anhydrase indicated that zinc ions could enhance protein fluorescence while inhibiting enzyme activity, suggesting potential therapeutic applications .

- Cytotoxicity Testing: Complexes derived from zinc exhibited varying degrees of cytotoxicity towards cancer cells while showing minimal effects on normal cells, indicating their potential as selective anticancer agents .

Q & A

Q. What are the recommended methods for synthesizing zinc bromide (ZnBr₂) with stoichiometric accuracy in academic settings?

Zinc bromide can be synthesized via direct reaction of zinc metal with hydrobromic acid under controlled conditions. To ensure stoichiometric accuracy, microwave-assisted synthesis is a validated method, where precise molar ratios (1:2 Zn:Br) and reaction times minimize side products. Post-synthesis, purification via recrystallization in diethyl ether yields solvated forms (e.g., ZnBr₂·2(C₂H₅)₂O), confirmed by vapor pressure and solubility studies .

Q. How can researchers characterize fluorobenzene-carbonitrile derivatives using spectroscopic techniques?

- IR Spectroscopy : Identify nitrile (–CN) stretches at ~2,204 cm⁻¹ and aryl C–F bonds at ~1,200–1,000 cm⁻¹ .

- LCMS (APCI) : Confirm molecular ions (e.g., [M]⁻ peaks) and fragmentation patterns. For example, 2-amino-4H-chromene-3-carbonitrile derivatives show [M]⁻ at m/z 277 .

- ¹H/¹³C NMR : Resolve aromatic protons and fluorine-coupled splitting in fluorobenzene rings (e.g., para-fluorine substituents at δ ~7.2–7.8 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in zinc bromide’s solvation behavior under varying ether concentrations?

Contradictions arise from the formation of mono- vs. dietherate solvates (ZnBr₂·(C₂H₅)₂O vs. ZnBr₂·2(C₂H₅)₂O). To address this:

- Conduct vapor pressure measurements (−10°C to 35°C) to identify phase transitions .

- Use thermogravimetric analysis (TGA) to quantify ether loss during heating, distinguishing solvate stability .

- Optimize recrystallization solvents (e.g., anhydrous ether vs. ether/hexane mixtures) to isolate specific solvates .

Q. How can mechanistic insights optimize aryl-fluorine substitution in brominated carbonitrile synthesis?

Fluorine-directed lithiation or benzyne intermediates are key for regioselective bromination. For example:

- Generate benzyne derivatives via dehydrohalogenation of 1-chloro-4-fluorobenzene, followed by [2+4] cycloaddition with nitriles to form phenanthridines .

- Use Sonogashira coupling to introduce alkynyl groups to fluorobenzene-carbonitrile scaffolds, enabling late-stage bromination via electrophilic substitution (e.g., NBS in DMF) .

Q. What advanced techniques validate the thermal stability of fluorobenzene-carbonitrile-zinc bromide complexes?

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (e.g., ZnBr₂ etherates decompose at ~120°C) .

- X-ray Crystallography : Resolve coordination geometries (e.g., tetrahedral Zn²⁺ centers in ZnBr₂ etherates) .

- Solid-State NMR : Characterize halogen bonding between bromide ions and fluorobenzene rings .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported melting points for fluorobenzene-carbonitrile derivatives?

- Sample Purity : Recrystallize compounds using mixed solvents (e.g., ethanol/water) to remove impurities affecting melting ranges .

- Polymorphism Screening : Perform solvent-drop grinding tests to identify metastable polymorphs with varying thermal profiles .

- Cross-Validate : Compare DSC data with literature values (e.g., 2-amino-4H-chromene-3-carbonitrile: m.p. 223–227°C ).

Q. Why do fluorobenzene-carbonitrile reactions with zinc bromide yield variable stoichiometries in coordination complexes?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor higher coordination numbers (e.g., [ZnBr₂(L)₂] vs. [ZnBr₂(L)]).

- Counterion Influence : Bromide’s labile nature allows ligand displacement, requiring strict control of Zn²⁺:L ratios via titration (e.g., Job’s method) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.